Equilibrium Isomerization: Methylenecyclodecane Is Thermodynamically Unfavored Relative to 1-Methylcyclodecene, in Contrast to Smaller Rings
In acid-catalyzed equilibration (acetic acid, 25 °C, p-toluenesulfonic acid), methylenecyclodecane is entirely absent at equilibrium, quantitatively converting to 1-methylcyclodecene [1]. This behavior sharply contrasts with smaller-ring methylenecycloalkanes, which exhibit measurable exo/endo equilibrium constants: methylenecyclooctane K = 598, methylenecycloheptane K = 74.4, and methylenecyclohexane K = 240 [1]. Furthermore, the equilibrium mixture of 1-methylcyclodecene consists of 99.5% cis and 0.5% trans isomer [1].
| Evidence Dimension | Equilibrium constant (K = [1-methylcycloalkene]/[methylenecycloalkane]) |
|---|---|
| Target Compound Data | K = ∞ (methylenecyclodecane absent at equilibrium) |
| Comparator Or Baseline | methylenecyclooctane K = 598; methylenecycloheptane K = 74.4; methylenecyclohexane K = 240 |
| Quantified Difference | Target compound exhibits complete shift to endocyclic isomer, while smaller rings retain measurable exo-endo equilibria |
| Conditions | Acetic acid, 25 °C, 0.257 M p-toluenesulfonic acid |
Why This Matters
This thermodynamic preference dictates that methylenecyclodecane cannot be used as a stable exocyclic building block under acidic conditions; procurement of the pure exo-isomer is essential for studying its distinct reactivity or for applications requiring selective conversion to 1-methylcyclodecene.
- [1] Cope, A. C.; Ambros, D.; Ciganek, E.; Howell, C. F.; Jacura, Z. Acid-catalyzed Equilibrations of Endocyclic and Exocyclic Olefins. J. Am. Chem. Soc. 1960, 82 (7), 1750–1753. https://doi.org/10.1021/ja01521a068. View Source
